(2R,3S)-Efinaconazole is a synthetic antifungal agent primarily used for the treatment of onychomycosis, a fungal infection affecting the nails. It operates as a potent inhibitor of lanosterol 14-alpha-demethylase, an enzyme critical in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Efinaconazole was approved for clinical use in the United States and Canada in 2014 under the brand name Jublia and is marketed by Valeant Pharmaceuticals North America LLC .
The synthesis of efinaconazole involves several steps, starting from key intermediates such as 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole. One notable method includes the reaction of this intermediate with 4-methylenepiperidine in an organic solvent under controlled conditions .
Key steps in the synthesis process include:
The yield from these processes can reach approximately 85%, indicating efficient production methods .
Efinaconazole features a complex molecular structure characterized by multiple functional groups. Its structural representation includes:
The molecule contains two defined stereocenters and exhibits specific spatial orientation critical for its biological activity.
Efinaconazole undergoes various chemical reactions primarily related to its function as an antifungal agent:
These reactions are pivotal for its efficacy against fungal infections.
Efinaconazole exerts its antifungal effects by targeting lanosterol 14-alpha-demethylase, an enzyme crucial for converting lanosterol to ergosterol in fungal cell membranes. By inhibiting this enzyme, efinaconazole prevents the formation of ergosterol, leading to compromised cell membrane integrity and ultimately causing fungal cell death .
This mechanism highlights efinaconazole's specificity for fungal cells over human cells, making it a targeted treatment option.
Efinaconazole exhibits several notable physical and chemical properties:
Other relevant data include:
These properties are essential for understanding its formulation and delivery methods.
Efinaconazole is primarily used in dermatology for treating onychomycosis due to its targeted antifungal activity. Its formulation as a topical solution allows for localized treatment with minimal systemic absorption, reducing potential side effects compared to oral antifungal therapies .
In addition to its approved uses, research continues into its efficacy against other fungal infections and potential applications in broader antifungal therapy contexts.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7